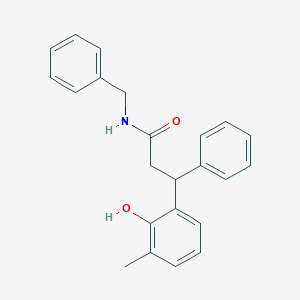
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide, also known as A-836,339, is a synthetic compound that belongs to the class of drugs known as cannabinoid receptor agonists. This compound has been found to have potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. In
Mécanisme D'action
The mechanism of action of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves the activation of the cannabinoid receptors in the body. These receptors are found in various parts of the body, including the brain, immune system, and peripheral tissues. When N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide binds to these receptors, it triggers a series of biochemical reactions that lead to the reduction of pain and inflammation.
Biochemical and Physiological Effects:
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders. Additionally, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been shown to have a low potential for abuse and dependence, making it a safer alternative to other drugs used for pain management.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide in lab experiments is its specificity for the cannabinoid receptors in the body. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide. One area of research is the potential use of this compound in the treatment of anxiety disorders. Another area of research is the development of new analogs of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide that have improved solubility and potency. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in other disorders, such as cancer and neurodegenerative diseases.
Conclusion:
In conclusion, N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide is a synthetic compound that has potential therapeutic applications in the treatment of various disorders, including pain, inflammation, and anxiety. Its mechanism of action involves the activation of the cannabinoid receptors in the body, leading to the reduction of pain and inflammation. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research in this area.
Méthodes De Synthèse
The synthesis of N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide involves a series of chemical reactions that start with the reaction of morpholine with allyl bromide to form N-allyl morpholine. The intermediate product is then reacted with 2-phenylethylamine to form N-allyl-2-(2-phenylethyl)morpholine. The final step involves the reaction of N-allyl-2-(2-phenylethyl)morpholine with chloroformic acid to form N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide.
Applications De Recherche Scientifique
N-allyl-2-(2-phenylethyl)-4-morpholinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anxiolytic properties. Studies have shown that this compound can reduce pain and inflammation by activating the cannabinoid receptors in the body. It has also been found to have anxiolytic properties, which makes it a potential candidate for the treatment of anxiety disorders.
Propriétés
IUPAC Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-10-17-16(19)18-11-12-20-15(13-18)9-8-14-6-4-3-5-7-14/h2-7,15H,1,8-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEPWOGFWMPOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCOC(C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenylethyl)-N-prop-2-enylmorpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![(4-chlorophenyl)[5-methyl-2-(methylamino)phenyl]methanone](/img/structure/B6080944.png)

![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B6080958.png)

![N-(2-fluorophenyl)-2-{4-hydroxy-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B6080976.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(3-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B6080977.png)
![N-({1-[2-(2H-1,2,3-benzotriazol-2-yl)acetyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6080983.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)
![N-(4-ethoxyphenyl)-2-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-thienyl]-1,3-thiazolidine-3-carbothioamide](/img/structure/B6080997.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B6081002.png)
![N-methyl-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)cyclohexanamine](/img/structure/B6081016.png)
![1-[3-(methylthio)propanoyl]-3-(2-phenylethyl)piperidine](/img/structure/B6081034.png)